molecular formula C20H12Cl2N2 B11669625 2,3-Bis(4-chlorophenyl)quinoxaline CAS No. 138476-26-3

2,3-Bis(4-chlorophenyl)quinoxaline

Cat. No.: B11669625
CAS No.: 138476-26-3
M. Wt: 351.2 g/mol
InChI Key: YRIYQYFTIPWTDM-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)quinoxaline is a synthetically versatile, diaryl-substituted quinoxaline derivative of significant interest in medicinal chemistry and materials science research. It belongs to a class of nitrogen-containing heterocycles known for a broad spectrum of biological activities and applications in the development of functional materials . Quinoxaline derivatives are recognized as privileged structures in drug discovery due to their ability to interact with various biological targets . This compound serves as a key intermediate, or "building block," for further chemical modifications via nucleophilic substitution reactions, allowing researchers to create more complex, asymmetrically disubstituted molecules for specific applications . In biological research, this compound is investigated for its potential chemotherapeutic properties. Symmetrically 2,3-disubstituted quinoxalines, particularly those bearing aryl groups, have demonstrated notable antimicrobial activity against various bacterial species and fungal strains . Furthermore, its structural analogy to well-characterized DNA-intercalating agents suggests a potential mechanism of action for its biological effects, which may include inhibiting the growth of Gram-positive bacteria and certain transplantable tumors . The planar aromatic structure of the quinoxaline core facilitates this interaction with DNA, and the presence of specific substituents like chloro-groups can significantly influence binding affinity and biological potency . Beyond medicinal chemistry, this compound is a valuable scaffold in materials science. The extended π-conjugated system resulting from the aryl substitutions at the 2 and 3 positions makes it a candidate for developing organic semiconductors, dyes, and electroluminescent materials . Its rigid, V-shaped molecular structure can contribute to aggregation-induced emission enhancement (AIEE) properties, which are useful in the design of chemosensors and organic light-emitting devices (OLEDs) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138476-26-3

Molecular Formula

C20H12Cl2N2

Molecular Weight

351.2 g/mol

IUPAC Name

2,3-bis(4-chlorophenyl)quinoxaline

InChI

InChI=1S/C20H12Cl2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H

InChI Key

YRIYQYFTIPWTDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The method described in CN103694182A employs L-proline as an organocatalyst to mediate the reaction between o-phenylenediamine and β-nitroolefins in ethanol at room temperature. The mechanism proceeds via a stepwise nucleophilic attack:

  • The amino group of o-phenylenediamine attacks the electron-deficient β-position of the nitroolefin, forming a chiral intermediate.

  • Intramolecular cyclization eliminates nitrous acid (HNO₂), yielding the quinoxaline core.

Key substrates include 1,2-bis(4-chlorophenyl)-2-nitroethene and o-phenylenediamine , with a stoichiometric ratio of 1:1 to minimize side products.

Optimization Parameters

  • Catalyst loading : 10 mol% L-proline maximizes yield (85–90%) while avoiding excessive costs.

  • Solvent : Ethanol provides optimal polarity for intermediate stabilization. Alternatives like acetonitrile reduce yields by 15–20%.

  • Reaction time : 6–10 hours at 25°C ensures complete cyclization. Prolonged durations (>12 hours) promote decomposition.

Table 1: Performance of L-Proline Catalyzed Synthesis

ParameterValueImpact on Yield
Temperature25°C85–90%
Catalyst (L-proline)10 mol%Optimal
SolventEthanolRequired
Substrate Ratio1:1Minimal byproducts

ZnO-Beta Zeolite-Mediated Synthesis

Room-Temperature Cyclization

Degruyter’s study demonstrates that ZnO-beta zeolite catalyzes the condensation of 1,2-diketones and o-phenylenediamines in ethanol. For 2,3-bis(4-chlorophenyl)quinoxaline, the reaction follows:
1,2-Bis(4-chlorophenyl)ethane-1,2-dione+o-phenylenediamineZnO-betaThis compound\text{1,2-Bis(4-chlorophenyl)ethane-1,2-dione} + \text{o-phenylenediamine} \xrightarrow{\text{ZnO-beta}} \text{this compound}
The zeolite’s acidic sites facilitate imine formation and dehydrogenation, achieving yields of 78–82% within 2–4 hours.

Advantages Over Metal Catalysts

  • Reusability : ZnO-beta zeolite retains 95% activity after five cycles.

  • Solvent compatibility : Ethanol or methanol achieves similar yields, enabling greener workflows.

Hydrothermal Synthesis in High-Temperature Water

Reaction Design and Decarboxylation Mitigation

Thieme-Connect’s protocol uses high-temperature water (HTW) (150–230°C) to condense 3,4-diaminobenzoic acid with 1,2-bis(4-chlorophenyl)ethane-1,2-dione . The process avoids organic solvents but risks decarboxylation:
C20H12Cl2N2O2ΔC19H12Cl2N2+CO2\text{C}_{20}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2 \xrightarrow{\Delta} \text{C}_{19}\text{H}_{12}\text{Cl}_2\text{N}_2 + \text{CO}_2
To suppress this, methyl 3,4-diaminobenzoate is hydrolyzed in situ, yielding this compound-6-carboxylic acid without decarboxylation.

Scalability and Environmental Impact

  • Reaction time : 5–30 minutes at 230°C.

  • Yield : 70–75% with <5% decarboxylated byproducts.

  • Sustainability : HTW replaces volatile organic compounds (VOCs), reducing waste.

Oxidative Coupling with KMnO₄/CuSO₄

One-Pot Oxidation-Condensation

Scielo’s method combines bis-aryl α-hydroxyketones and o-phenylenediamine using KMnO₄/CuSO₄ as an oxidizing agent. The sequence involves:

  • Oxidation of α-hydroxyketone to diketone.

  • Condensation with diamine to form quinoxaline.

For this compound, this one-pot approach achieves 92% yield in 3 hours.

Critical Parameters

  • Oxidant ratio : KMnO₄ (5 mmol) and CuSO₄ (1 mmol) per mmol substrate.

  • Solvent : Ethanol/water (1:1) enhances solubility of intermediates.

Table 2: Comparative Analysis of Preparation Methods

MethodCatalystTemp. (°C)Time (h)Yield (%)Scalability
L-Proline CatalysisL-proline256–1085–90High
ZnO-Beta ZeoliteZnO-beta252–478–82Moderate
Hydrothermal (HTW)None150–2300.1–0.570–75Industrial
KMnO₄/CuSO₄ OxidationKMnO₄/CuSO₄80392Lab-scale

Industrial Production Considerations

Cost-Benefit Analysis

  • L-proline catalysis offers room-temperature operation but requires substrate purity.

  • Hydrothermal synthesis minimizes solvent costs but demands high-pressure reactors.

  • KMnO₄/CuSO₄ provides high yields but generates MnO₂ waste, complicating disposal.

Purity and Byproduct Management

  • Chromatographic purification (e.g., silica gel with petrol ether/ethyl acetate) resolves minor byproducts like 2-(4-chlorophenyl)quinoxaline .

  • Recrystallization from ethanol improves purity to >98% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoxaline core facilitates SNAr at the C2 and C3 positions. For example:

  • Reaction with amines or alkoxides replaces chloride groups, forming derivatives like 2,3-bis(4-methoxyphenyl)quinoxaline .

  • Substituent effects: Electron-withdrawing 4-chlorophenyl groups enhance electrophilicity, enabling rapid substitution under mild conditions .

Catalytic Coupling Reactions

Nanoparticle-supported cobalt catalysts enable efficient coupling with aryl boronic acids or halides:

  • A CoNP catalyst in ethanol at reflux achieves 87–94% yields for Suzuki-Miyaura couplings (Table 2) .

SubstrateCatalystConditionsYield (%)
1,2-DiphenylethanedioneCoNPsEtOH, 90 min87–94

Oxidation and Stability

The compound resists oxidation under mild conditions but decomposes at >200°C. Key findings:

  • Thermal stability: No degradation observed at 150°C for 60 minutes in acidic media (5% HOAc) .

  • Decarboxylation: Not applicable to this compound, but analogues with COOH groups decarboxylate at 230°C .

Spectroscopic Characterization

Key spectral data confirms structure and purity:

  • ¹H NMR (CDCl₃): δ 7.32–7.48 (d, 8H, Ar-H), 7.75–8.16 (m, 4H, quinoxaline-H) .

  • IR (KBr): Peaks at 3062 cm⁻¹ (C-H stretch), 1592 cm⁻¹ (C=N), and 1089 cm⁻¹ (C-Cl) .

Comparative Reactivity

Reactivity trends for quinoxaline derivatives (Table 3) :

CompoundReactivity ProfileKey Feature
2,3-Bis(4-chlorophenyl)quinoxalineHigh electrophilicity, SNAr-activeChlorine enhances lipophilicity
2,3-DiphenylquinoxalineModerate reactivityLacks electron-withdrawing groups
2,3-Bis(4-methoxyphenyl)quinoxalineLower electrophilicityMethoxy groups donate electrons

Scientific Research Applications

2,3-Bis(4-chlorophenyl)quinoxaline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)quinoxaline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The pathways involved include the inhibition of key enzymes and signaling pathways essential for cell survival .

Comparison with Similar Compounds

2,3-Bis(4-methoxyphenyl)quinoxaline

  • Structural Difference : Methoxy (-OCH3) groups replace chlorine atoms.
  • Electronic Effects : Methoxy groups are electron-donating, reducing the electron-withdrawing character compared to the chloro derivative.
  • Physicochemical Properties : Higher LogP (4.17) due to increased hydrophobicity from methoxy groups .
  • Applications : Used in HPLC analysis studies, demonstrating distinct retention behaviors under reverse-phase conditions .

2,3-Bis(4-bromophenyl)quinoxaline

  • Structural Difference : Bromine substituents replace chlorine.
  • Crystallography : Single-crystal X-ray studies confirm planar geometry with mean C–C bond lengths of 0.002 Å and R factor = 0.035 .

2,3-Bis(4-ethoxyphenyl)quinoxaline

  • Structural Difference : Ethoxy (-OC2H5) groups replace chlorine.
  • Solubility : Increased solubility in organic solvents compared to the chloro derivative due to alkyl chain flexibility.
  • Crystallography : Exhibits similar planar geometry but with slight torsional distortions in ethoxy groups .

Functional Group Variations

3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline

  • Core Structure: Quinoline instead of quinoxaline, with fluorophenyl and methoxyphenyl substituents.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature and methoxy’s electron-donating effects create a polarized system.
  • Spectroscopy : Distinct <sup>19</sup>F-NMR signals (δC-F 161.3–161.9 ppm) and <sup>1</sup>H-NMR shifts (δ 3.76 ppm for -OCH3) .

2,3-Bis(bromomethyl)quinoxaline Derivatives

  • Structural Difference : Bromomethyl (-CH2Br) groups at positions 2 and 3.
  • Reactivity : Bromine atoms enable nucleophilic substitutions, facilitating antimicrobial activity (e.g., against Staphylococcus aureus) .

Optoelectronic and Thermal Properties

Pyrazine Derivatives (e.g., DPP vs. DPx)

  • Electron-Withdrawing Ability: Pyridopyrazine (DPP) exhibits stronger electron-withdrawing effects than quinoxaline (DPx) due to an additional nitrogen atom.
  • Optical Properties : DPP derivatives show red-shifted absorption (ICT bands) and lower bandgap energies (2.48 eV vs. 2.82 eV for DPx) .
  • Thermal Stability: Both chloro- and methoxy-substituted quinoxalines exhibit high thermal decomposition temperatures (436–453°C) .

Thieno-Dithiinoquinoxaline Derivatives

  • Structural Difference: Sulfur-containing fused rings (e.g., thieno[3',4':5,6][1,4]dithiino[2,3-b]quinoxaline).
  • Electrochemical Behavior : Sulfur atoms enhance redox activity, as evidenced by reversible oxidation/reduction cycles in cyclic voltammetry .

2,3-Bis(4-alkyl-1-piperazinyl)quinoxalines

  • Structural Difference : Piperazinyl groups replace chlorophenyls.
  • Pharmacology : Exhibit anti-infective activity (effective dosage: 0.5–100 mg/kg/day) against cecal and hepatic infections .

6H-Indolo[2,3-b]quinoxaline Derivatives

  • Structural Difference: Indole-fused quinoxaline core.
  • Applications : Used in OLEDs for enhanced electroluminescence efficiency due to extended π-conjugation .

Biological Activity

2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound, characterized by two 4-chlorophenyl groups attached to a quinoxaline backbone, has garnered interest in medicinal chemistry due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound allows it to engage in various chemical reactions typical of aromatic compounds. The synthesis often involves condensation reactions between o-phenylenediamines and α-dicarbonyl compounds under specific conditions. For example, one method utilizes 4,4'-dichlorobenzil and 3,4-diaminobenzoic acid under acidic conditions, yielding the compound in moderate to high yields (66-79%) .

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported that quinoxaline derivatives can induce apoptosis in tumor cells by interfering with cellular signaling pathways .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15Induction of apoptosis
Tetrazolo[1,5-a]quinoxaline derivativesVarious tumor lines<10Cell cycle disruption
DoxorubicinMCF-70.5DNA intercalation

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli32 µg/mLDisruption of cell wall synthesis
Quinoxaline derivativesStaphylococcus aureus16 µg/mLInhibition of bacterial enzymes

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Cycle Interference : The compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It promotes programmed cell death through the activation of intrinsic apoptotic pathways.
  • Enzyme Inhibition : The presence of chlorophenyl substituents enhances its interaction with various biological targets.

Case Studies

Recent studies have highlighted the therapeutic potential of quinoxaline derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations as low as 15 µM.
  • Antibacterial Efficacy : Another study assessed its antibacterial properties against E. coli and Staphylococcus aureus, reporting MIC values indicating effective inhibition at relatively low concentrations.

Q & A

Q. What are the key synthetic methodologies for preparing 2,3-Bis(4-chlorophenyl)quinoxaline, and how do reaction conditions impact yield and purity?

The synthesis typically involves condensation of 4-chlorobenzil with 1,2-diaminobenzene under acidic or oxidative conditions. Microwave-assisted methods (e.g., one-pot procedures without metal catalysts) significantly reduce reaction time (1–2 hours) compared to traditional reflux (6–8 hours), achieving yields >85% . Optimizing stoichiometry, solvent (e.g., methanol or DMF), and temperature (80–120°C) minimizes side products like unsubstituted quinoxaline derivatives. Purity is confirmed via TLC and recrystallization using benzene-petroleum ether .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structure?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.3–8.0 ppm for aromatic protons) confirm substituent positions .
  • X-ray crystallography : Resolves bond angles (e.g., C–N–C ~120°) and dihedral angles between quinoxaline and chlorophenyl groups .
  • IR spectroscopy : Peaks at ~1555 cm1^{-1} (C=N stretching) and ~840 cm1^{-1} (C–Cl) validate functional groups .

Q. How does the electronic structure of this compound influence its optical properties?

The quinoxaline core and chlorophenyl groups create a conjugated π-system, absorbing in the UV-Vis range (λmax_{\text{max}} ~350 nm). Electron-withdrawing Cl substituents stabilize the LUMO, enhancing charge-transfer transitions. Photoluminescence studies show emission peaks in the blue-green region (~450 nm), useful for optoelectronic applications .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for specific applications (e.g., catalysis or sensing)?

Density functional theory (DFT) predicts HOMO/LUMO energies and charge distribution, aiding in tailoring redox properties. For example, introducing electron-donating groups (e.g., –OCH3_3) lowers oxidation potentials for catalytic applications. Molecular docking simulations can model interactions with biological targets (e.g., enzymes) to optimize antimicrobial activity .

Q. What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives?

  • Systematic SAR studies : Vary substituents (e.g., replacing Cl with Br or F) to isolate contributions to antimicrobial efficacy. For example, 2,3-bis(4-bromophenyl) derivatives show enhanced activity against S. aureus (MIC ~2 µg/mL) compared to chloro analogs .
  • Standardized assays : Use consistent bacterial strains (e.g., ATCC 25923) and protocols (e.g., broth microdilution) to minimize variability .

Q. How do substituent modifications at the 2,3-positions affect photovoltaic performance in quinoxaline-based polymers?

Replacing Cl with thiophene or carbazole groups increases hole mobility (μh_h ~103^{-3} cm2^2V1^{-1}s1^{-1}) in donor-acceptor polymers. Bulkier substituents (e.g., branched alkyl chains) improve solubility for film processing, achieving power conversion efficiencies >8% in organic solar cells .

Q. What advanced techniques elucidate the role of this compound in metal coordination complexes?

Single-crystal X-ray diffraction reveals Ag+^+ complexes with 2:1 (ligand:metal) stoichiometry, where Cl groups participate in weak intermolecular interactions. Photoelectron spectroscopy (XPS) confirms charge transfer from quinoxaline to metal centers, critical for catalytic applications .

Q. How can reaction conditions be optimized for nucleophilic aromatic substitution at the 2,3-positions of quinoxaline?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of thiols or amines.
  • Microwave irradiation : Achieves >90% conversion in 30 minutes at 100°C, avoiding side reactions common in prolonged heating .
  • Catalyst-free protocols : Use excess nucleophile (3 eq.) and triethylamine (6 eq.) to deprotonate intermediates .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted routes for scalability and reproducibility .
  • Characterization : Combine XRD and NMR to resolve structural ambiguities in substituted derivatives .
  • Data validation : Cross-reference spectral data with computational simulations (e.g., Gaussian) to confirm assignments .

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